(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride
Description
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Properties
IUPAC Name |
(5-fluoropyrimidin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3.2ClH/c6-4-2-8-5(1-7)9-3-4;;/h2-3H,1,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTLXVCHOHMCOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Speculative Mechanisms of Action of (5-Fluoropyrimidin-2-yl)methanamine dihydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride is a novel small molecule with a chemical scaffold suggestive of multiple potential mechanisms of action within the realm of anti-cancer and anti-microbial therapeutics. The presence of the 5-fluoropyrimidine moiety, a well-established pharmacophore, immediately directs our investigation towards pathways involving nucleotide metabolism and synthesis. This technical guide provides a comprehensive exploration of the plausible mechanisms of action for this compound, grounded in the established pharmacology of related molecules. We will delve into two primary speculative pathways: the inhibition of thymidylate synthase (TS) and the disruption of the folate pathway via dihydrofolate reductase (DHFR) inhibition. For each proposed mechanism, a detailed experimental workflow is provided to enable rigorous scientific validation. This document is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of (5-Fluoropyrimidin-2-yl)methanamine dihydrochloride and other novel fluoropyrimidine derivatives.
Introduction: Unveiling the Therapeutic Potential of a Novel Fluoropyrimidine
The family of fluoropyrimidines has been a cornerstone of cancer chemotherapy for decades, with 5-fluorouracil (5-FU) being a prime example.[1][2][3] The efficacy of these compounds lies in their ability to act as antimetabolites, interfering with the synthesis of DNA and RNA, which are essential for the proliferation of rapidly dividing cells such as cancer cells.[4][5] The structure of (5-Fluoropyrimidin-2-yl)methanamine dihydrochloride, featuring a 5-fluorinated pyrimidine ring, strongly suggests that its mechanism of action will be rooted in similar principles. However, the presence of a methanamine group at the 2-position introduces a structural variation that could lead to a novel or altered pharmacological profile compared to traditional fluoropyrimidines. This guide will dissect the two most probable mechanisms of action based on this unique chemical architecture.
Speculative Mechanism of Action 1: Inhibition of Thymidylate Synthase
The primary and most well-documented mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TS).[1][4][6] This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[7]
The Canonical Fluoropyrimidine Pathway
In the classic example of 5-FU, the drug is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[5][8][9] FdUMP then forms a stable ternary covalent complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate.[1][10] This complex effectively sequesters the enzyme, leading to a depletion of dTMP, an imbalance in the deoxynucleotide pool, and ultimately, "thymineless death" of the cell.[3]
Proposed Bioactivation and Action of (5-Fluoropyrimidin-2-yl)methanamine
We hypothesize that (5-Fluoropyrimidin-2-yl)methanamine may undergo a series of intracellular conversions to a metabolite capable of inhibiting TS. The metabolic pathway may differ from that of 5-FU due to the 2-methanamine substitution, but the ultimate goal would be the formation of a molecule that can mimic the natural substrate of TS, deoxyuridine monophosphate (dUMP).
Figure 2: Hypothesized pathway for DHFR inhibition.
Experimental Workflow for Validating DHFR Inhibition
Similar to the investigation of TS inhibition, a tiered experimental approach is recommended to validate potential DHFR inhibitory activity.
3.3.1. In Vitro Dihydrofolate Reductase Activity Assay
-
Objective: To determine if (5-Fluoropyrimidin-2-yl)methanamine directly inhibits recombinant human DHFR.
-
Methodology:
-
Use purified recombinant human DHFR.
-
Incubate the enzyme with a range of concentrations of the test compound.
-
Initiate the reaction by adding DHF and the cofactor NADPH.
-
Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.
-
Calculate the IC50 value. Methotrexate should be used as a positive control.
-
3.3.2. Cellular Folate Pool Analysis
-
Objective: To assess the impact of the compound on intracellular folate pools, which would be altered by DHFR inhibition.
-
Methodology:
-
Treat cancer cells with the compound for a specified duration.
-
Extract intracellular metabolites.
-
Analyze the levels of DHF, THF, and other folate derivatives using liquid chromatography-mass spectrometry (LC-MS).
-
DHFR inhibition would be expected to cause an accumulation of DHF and a depletion of THF.
-
3.3.3. Rescue Experiment with Folinic Acid (Leucovorin)
-
Objective: To determine if the cytotoxic effects of the compound can be bypassed by providing a reduced folate source that does not require DHFR activity.
-
Methodology:
-
Culture cancer cells in the presence of varying concentrations of (5-Fluoropyrimidin-2-yl)methanamine dihydrochloride, with and without the addition of folinic acid.
-
Assess cell viability after a defined period.
-
If the compound's primary mechanism is DHFR inhibition, the addition of folinic acid should rescue the cells from its cytotoxic effects.
-
| Experiment | Purpose | Expected Outcome for Positive Result |
| In Vitro DHFR Assay | Direct enzyme inhibition | Dose-dependent decrease in DHFR activity (low IC50) |
| Folate Pool Analysis | Cellular mechanism validation | Accumulation of DHF and depletion of THF |
| Folinic Acid Rescue | Cellular mechanism validation | Reversal of cytotoxicity with exogenous folinic acid |
Potential for Dual-Targeting and Other Mechanisms
It is plausible that (5-Fluoropyrimidin-2-yl)methanamine could exhibit a polypharmacological profile, inhibiting both TS and DHFR to varying degrees. This dual-targeting could lead to a more potent anti-cancer effect. Furthermore, as with other fluoropyrimidines, the potential for metabolic incorporation of the compound into DNA and RNA should not be overlooked. [5][11]This can lead to DNA damage and disruption of RNA processing. [5][11]
Conclusion and Future Directions
(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride is a compound of significant interest due to its structural similarity to established antimetabolites. The speculative mechanisms of action presented in this guide, namely the inhibition of thymidylate synthase and dihydrofolate reductase, provide a solid foundation for its preclinical evaluation. The detailed experimental workflows offer a clear path to validating these hypotheses. A thorough investigation into the metabolic fate of the compound will be crucial in understanding its bioactivation and ultimate mechanism of action. Should this compound prove to be a potent inhibitor of one or both of these key enzymes, it could represent a valuable new addition to the arsenal of anti-cancer and anti-microbial agents.
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Mechanism of thymidylate synthase inhibition by... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Fluoropyrimidine Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 27, 2026, from [Link]
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What are DHFR inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 27, 2026, from [Link]
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5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
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5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
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How does fluorouracil inhibit thymidylate synthase? - Chemistry Stack Exchange. (2016, February 7). Retrieved January 27, 2026, from [Link]
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Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggregation - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
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Thymidylate Synthase Inhibition with the Novel Fluoropyrimidine FdUMP [9]Is Highly Effective Against Acute Lymphoblastic Leukemia | Blood | American Society of Hematology - ASH Publications. (2012, November 16). Retrieved January 27, 2026, from [Link]
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Thymidylate synthase inhibitor - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
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Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
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Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed. (2022, October 17). Retrieved January 27, 2026, from [Link]
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The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists. (2025, June 6). Retrieved January 27, 2026, from [Link]
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The majority of DHFR inhibitors are derivates of folic acid. Core... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - MDPI. (2022, September 22). Retrieved January 27, 2026, from [Link]
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
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Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC - NIH. (2021, November 6). Retrieved January 27, 2026, from [Link]
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Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer - PMC - NIH. (2008, February 9). Retrieved January 27, 2026, from [Link]
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The 2-Aminopyrimidine Scaffold: A Cornerstone of Modern Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-aminopyrimidine scaffold has emerged as a privileged structural motif in the design of targeted kinase inhibitors, forming the chemical backbone of numerous clinically successful anticancer drugs. Its remarkable success stems from its ability to function as a highly effective hinge-binding moiety, mimicking the hydrogen bonding pattern of the natural ATP substrate. This guide provides a comprehensive technical overview of the 2-aminopyrimidine scaffold's role in kinase inhibitor design. We will delve into its fundamental binding principles, explore the intricate structure-activity relationships that govern its potency and selectivity, and provide detailed, field-proven experimental protocols for the synthesis and evaluation of novel 2-aminopyrimidine-based inhibitors. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation kinase-targeted therapies.
The Strategic Importance of the 2-Aminopyrimidine Scaffold in Kinase Inhibition
Protein kinases, a large family of enzymes that catalyze the phosphorylation of substrate proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. At the heart of many of these successful drugs lies the 2-aminopyrimidine scaffold.
The primary reason for the widespread use of this scaffold is its exceptional ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[1][2] This region connects the N- and C-terminal lobes of the kinase domain and is crucial for the binding of ATP. By mimicking the adenine moiety of ATP, 2-aminopyrimidine-based inhibitors can effectively compete with the endogenous substrate and block the kinase's catalytic activity.[3]
The versatility of the 2-aminopyrimidine core allows for extensive chemical modifications at various positions, enabling medicinal chemists to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[3] This adaptability has led to the development of inhibitors targeting a wide array of kinases, including Epidermal Growth Factor Receptor (EGFR) and Abl kinase.[3][4]
The Molecular Basis of Interaction: Hinge Binding and Structural Insights
The defining characteristic of the 2-aminopyrimidine scaffold is its capacity to form a bidentate hydrogen bond interaction with the kinase hinge. The exocyclic amino group and an adjacent ring nitrogen act as hydrogen bond donors and acceptors, respectively, engaging with the backbone amide and carbonyl groups of a conserved residue in the hinge region (e.g., methionine in EGFR).[5][6] This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable platform for further interactions that enhance potency and selectivity.
To illustrate this critical interaction, let's examine the binding modes of two landmark 2-aminopyrimidine-containing drugs: Imatinib and Gefitinib.
Imatinib (Gleevec®): A potent inhibitor of the Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML).[4] Imatinib's 2-aminopyrimidine core forms crucial hydrogen bonds with the hinge region of Abl kinase.[7]
Gefitinib (Iressa®): An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC).[8] The 2-aminopyrimidine-derived quinazoline core of Gefitinib similarly engages the hinge of the EGFR kinase domain.[5]
The following diagram illustrates the generalized hydrogen bonding pattern of a 2-aminopyrimidine scaffold within a kinase hinge region.
Caption: General synthesis of 2-aminopyrimidines.
Materials:
-
β-Dicarbonyl compound (e.g., acetylacetone)
-
Guanidine hydrochloride
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.0 equivalent) portion-wise. Stir the resulting suspension at room temperature for 30 minutes.
-
Addition of β-Dicarbonyl: Add the β-dicarbonyl compound (1.0 equivalent) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization.
Note: This is a generalized protocol. Reaction conditions, such as temperature and time, may need to be optimized for specific substrates. [9]
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. [10][11][12][13] Principle of the Assay:
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
2-Aminopyrimidine inhibitor compounds
-
384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, and inhibitor solutions) in the appropriate kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the 2-aminopyrimidine inhibitor at various concentrations (and a vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a mixture containing the kinase and its substrate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the reaction mixture at room temperature for 1 hour. [12]3. Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes. [11]4. ADP to ATP Conversion and Luminescence Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase/luciferin for the detection reaction.
-
Incubate at room temperature for 30-60 minutes. [11]5. Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for the inhibitor can be determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Perspectives
The 2-aminopyrimidine scaffold has undeniably earned its status as a "privileged" structure in the field of kinase inhibitor design. Its ability to effectively engage the kinase hinge region, coupled with its synthetic tractability, has made it a cornerstone of modern targeted therapies. As our understanding of kinase biology continues to deepen, the 2-aminopyrimidine scaffold will undoubtedly remain a central element in the development of novel inhibitors with improved potency, selectivity, and the ability to overcome drug resistance. Future efforts will likely focus on the design of covalent and allosteric inhibitors based on this versatile core, as well as its application in the development of dual-target or multi-target kinase inhibitors to address the complexity of cancer and other diseases.
References
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MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
- Google Patents. (n.d.). CN102952083B - Preparation method of 2-amino pyrimidine.
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Xing, L., et al. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. Bioorganic & Medicinal Chemistry, 23(19), 6233-6242. [Link]
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ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]
-
RCSB PDB. (2010, January 19). 3K5V: Structure of Abl kinase in complex with imatinib and GNF-2. Retrieved from [Link]
-
RCSB PDB. (2014, November 5). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. Retrieved from [Link]
-
Kumar, A., et al. (2019). Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors. Current Computer-Aided Drug Design, 15(4), 356-366. [Link]
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NCBI. (2014, October 3). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. Retrieved from [Link]
-
Wang, C., et al. (2014). Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7073-7083. [Link]
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bioRxiv. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]
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RCSB PDB. (2007, January 16). 2HYY: Human Abl kinase domain in complex with imatinib (STI571, Glivec). Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Retrieved from [Link]
-
Bio-protocol. (n.d.). In vitro ADP-Glo kinase assay. Retrieved from [Link]
-
ResearchGate. (n.d.). The crystal structure of imatinib-bound form of the Abl kinase (PDB.... Retrieved from [Link]
-
Frontiers in Chemistry. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure-Activity Relationship. Retrieved from [Link]
-
RCSB PDB. (2012, March 7). 3UG2: Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib. Retrieved from [Link]
-
PubMed. (2023, May 9). An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of the Gefitinib binding pocket in EGFR kinase domain.... Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns. Retrieved from [Link]
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Proteopedia. (n.d.). Bcr-Abl and Imatinib (STI571 or Gleevec). Retrieved from [Link]
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RCSB PDB. (2022, April 27). 7N9G: Crystal structure of the Abl 1b Kinase domain in complex with Dasatinib and Imatinib. Retrieved from [Link]
-
ChemRxiv. (n.d.). How Ligands Interact with the Kinase Hinge. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines as EGFR and VEGFR-2 Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
RCSB PDB. (2013, January 16). 4I22: Structure of the monomeric (V948R)gefitinib/erlotinib resistant double mutant (L858R+T790M) EGFR kinase domain co-crystallized with gefitinib. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of (5-Fluoropyrimidin-2-yl)methanamine in Novel Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the effective use of the versatile building block, (5-Fluoropyrimidin-2-yl)methanamine , in the synthesis of novel drug candidates. This document outlines the strategic importance of the 5-fluoropyrimidine scaffold, its impact on pharmacokinetic and pharmacodynamic properties, and detailed protocols for its application in amide bond formation, a cornerstone reaction in medicinal chemistry.
Introduction: The Strategic Value of the 5-Fluoropyrimidine Moiety
The 5-fluoropyrimidine core is a privileged scaffold in modern drug discovery, most notably recognized for its central role in the anticancer agent 5-Fluorouracil (5-FU). The fluorine atom at the 5-position is a key bioisostere for a hydrogen atom, offering a unique combination of steric similarity and profound electronic modulation.[1][2] This substitution can significantly enhance the therapeutic potential of a molecule through several mechanisms:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability of the drug candidate.
-
Enhanced Target Binding: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity and potency.[1]
-
Modulation of pKa: The introduction of a fluorine atom can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility, permeability, and target engagement.[3][4]
(5-Fluoropyrimidin-2-yl)methanamine provides a direct entry point for incorporating this valuable moiety into a diverse range of molecular architectures, particularly through the formation of amide linkages to introduce new functionalities and explore structure-activity relationships (SAR).
Core Application: Synthesis of a Novel Kinase Inhibitor Scaffold
Kinase inhibitors are a major class of targeted therapeutics, and the pyrimidine core is a common feature in many approved drugs. In this section, we present a detailed, representative protocol for the synthesis of a novel thieno[2,3-d]pyrimidine-based kinase inhibitor scaffold, demonstrating the utility of (5-Fluoropyrimidin-2-yl)methanamine as a key reagent.
Disclaimer: The following protocol is a representative example adapted from methodologies for structurally related compounds due to the limited specific literature for (5-Fluoropyrimidin-2-yl)methanamine. Researchers should optimize conditions for their specific substrates.
Workflow for the Synthesis of a Thieno[2,3-d]pyrimidine Kinase Inhibitor
Caption: Synthetic workflow for a novel kinase inhibitor.
Detailed Experimental Protocols
Part 1: Synthesis of 6,7-Dimethylthieno[2,3-d]pyrimidin-4(5H)-one
This initial step creates the core heterocyclic system of the target kinase inhibitor.
| Reagent | MW | Equivalents | Amount |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 199.26 | 1.0 | 10.0 g |
| Formamide | 45.04 | - | 50 mL |
Procedure:
-
Combine ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 180-190 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 6,7-dimethylthieno[2,3-d]pyrimidin-4(5H)-one.
Causality Behind Experimental Choices: The use of formamide serves as both the solvent and the source of the C2 and N3 atoms of the pyrimidine ring. The high reflux temperature is necessary to drive the cyclization reaction.
Part 2: Synthesis of 4-Chloro-6,7-dimethylthieno[2,3-d]pyrimidine
Chlorination of the thienopyrimidinone activates the 4-position for subsequent nucleophilic substitution.
| Reagent | MW | Equivalents | Amount |
| 6,7-Dimethylthieno[2,3-d]pyrimidin-4(5H)-one | 180.22 | 1.0 | 5.0 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | - | 25 mL |
Procedure:
-
In a well-ventilated fume hood, carefully add 6,7-dimethylthieno[2,3-d]pyrimidin-4(5H)-one to phosphorus oxychloride in a round-bottom flask.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to obtain 4-chloro-6,7-dimethylthieno[2,3-d]pyrimidine.
Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The workup with ice and subsequent neutralization is crucial to quench the excess reactive POCl₃ and isolate the product.
Part 3: Amide Bond Formation with (5-Fluoropyrimidin-2-yl)methanamine
This final step introduces the key (5-Fluoropyrimidin-2-yl)methanamine moiety to generate the target kinase inhibitor scaffold.
| Reagent | MW | Equivalents | Amount |
| 4-Chloro-6,7-dimethylthieno[2,3-d]pyrimidine | 198.67 | 1.0 | 2.0 g |
| (5-Fluoropyrimidin-2-yl)methanamine | 127.12 | 1.2 | 1.8 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 3.4 mL |
| n-Butanol | 74.12 | - | 20 mL |
Procedure:
-
To a solution of 4-chloro-6,7-dimethylthieno[2,3-d]pyrimidine in n-butanol, add (5-Fluoropyrimidin-2-yl)methanamine and DIPEA.
-
Heat the reaction mixture to reflux for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product.
Causality Behind Experimental Choices: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the nucleophilic aromatic substitution reaction. n-Butanol is a suitable high-boiling solvent for this type of reaction. The 1.2 equivalents of the amine are used to ensure the complete consumption of the starting chloride.
Characterization of the Final Product
The synthesized novel kinase inhibitor scaffold should be thoroughly characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure and the successful incorporation of all fragments.
-
Mass Spectrometry (MS): To determine the molecular weight of the final compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Self-Validating System and Troubleshooting
A robust protocol should include checkpoints for validation.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS at each step is crucial to ensure the reaction is proceeding as expected.
-
Intermediate Characterization: Characterizing the intermediates (the thienopyrimidinone and the chlorinated derivative) by NMR and MS before proceeding to the next step can save significant time and resources.
-
Troubleshooting:
-
Low Yield in Amide Coupling: If the final coupling reaction shows low yield, consider using a stronger base or a different solvent. In some cases, microwave-assisted synthesis can improve yields and reduce reaction times.
-
Incomplete Chlorination: If the chlorination step is incomplete, extending the reflux time or using a larger excess of POCl₃ may be necessary.
-
Logical Relationships in Kinase Inhibition
Caption: Mechanism of action for the synthesized inhibitor.
The synthesized molecule, featuring the 5-fluoropyrimidine moiety, is designed to act as a competitive inhibitor at the ATP-binding site of a target kinase. The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase, while the pendant groups, including the one introduced via (5-Fluoropyrimidin-2-yl)methanamine, occupy surrounding hydrophobic pockets, contributing to binding affinity and selectivity.
References
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
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Gill, H. S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Elgemeie, G. H., & Ali, H. A. (2003). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Synthetic Communications, 33(12), 1965-2000. [Link]
-
Vale, C., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(11), 2256-2271. [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Chi, T. H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5203. [Link]
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Application Notes and Protocols: Mastering the Heck Coupling with 2,4-Diaminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antibiotics and kinase inhibitors.[1] The ability to functionalize this heterocyclic system through the formation of new carbon-carbon bonds is therefore of paramount importance for the development of novel drug candidates. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as one of the most powerful and versatile methods for C-C bond formation in modern organic synthesis.[2][3] This guide provides an in-depth exploration of the experimental setup for the Heck coupling of halogenated 2,4-diaminopyrimidines, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in this critical area of drug development.
The Challenge: Navigating the Reactivity of Electron-Rich N-Heterocycles
While the Heck reaction is broadly applicable, its success with electron-rich nitrogen-containing heterocycles like 2,4-diaminopyrimidines is not always straightforward. The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes. This catalyst "poisoning" or inhibition can significantly hinder the reaction, often resulting in low yields, the need for high catalyst loadings, and the formation of complex side-products that complicate purification.[1]
Conventional thermal heating protocols, in particular, can exacerbate these issues. Prolonged reaction times at elevated temperatures (e.g., 140–150°C for 18 hours) have been shown to result in low yields (10–37%) and substantial side-product formation when coupling functionalized 2,4-diaminopyrimidines.[1] These challenges underscore the need for carefully optimized protocols and a deep understanding of the underlying catalytic cycle to achieve efficient and reproducible results.
Core Principles of the Heck Reaction: A Mechanistic Overview
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2,4-diaminopyrimidine, forming a Pd(II) intermediate.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-pyrimidine bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C-C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by removing the hydride and the halide from the palladium, forming a salt.[2]
Experimental Protocols: Pathways to Successful Coupling
Based on extensive studies, two primary approaches have proven effective for the Heck coupling of 2,4-diaminopyrimidines: a rapid microwave-assisted protocol and an optimized conventional heating method utilizing a highly stable catalyst.
Protocol 1: Microwave-Assisted Heck Coupling
Microwave irradiation offers a significant advantage by dramatically reducing reaction times, which in turn minimizes substrate and catalyst degradation, leading to higher yields and cleaner reaction profiles.[1]
Caption: Workflow for the microwave-assisted Heck coupling.
Detailed Steps:
-
Reagent Preparation: In a dedicated microwave reactor tube, combine the halogenated 2,4-diaminopyrimidine (e.g., 2,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine, 1.0 equivalent), the alkene (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.0096 equivalents, 0.96 mol%), and N-ethylpiperidine (1.1 equivalents).
-
Solvent Addition: Add dry N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., ~0.3 M).
-
Inert Atmosphere: Purge the solution with dry argon for 1-2 minutes to remove oxygen, which can oxidize and deactivate the catalyst.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 400 W and a temperature of 150°C for 60–80 minutes.[1]
-
Work-up and Purification: After cooling, the crude reaction mixture can often be directly loaded onto a silica gel column for purification.
Rationale for Component Selection:
-
(Ph₃P)₂PdCl₂: This Pd(II) precatalyst is reduced in situ to the active Pd(0) species. While other Pd sources can be used, this has been shown to be effective in this specific microwave protocol.[1]
-
N-ethylpiperidine: This organic base is effective in the reductive elimination step and has been found to provide higher yields in DMF compared to other bases like K₂CO₃, Cs₂CO₃, Et₃N, or DBU for this class of substrates.
-
DMF: A high-boiling polar aprotic solvent that effectively solvates the reactants and is stable under microwave conditions.
Protocol 2: Optimized Conventional Heating with a Pincer Catalyst
For laboratories not equipped with microwave reactors, or for larger-scale syntheses, an optimized conventional heating protocol is desirable. While standard catalysts like (Ph₃P)₂PdCl₂ and Pd(OAc)₂ give low to moderate yields under thermal conditions, the use of a thermally stable pincer catalyst, such as the "Frech catalyst," can provide excellent results. These catalysts exhibit enhanced stability due to the tridentate ligand, leading to higher turnover numbers and cleaner reactions.
Detailed Steps:
-
Reagent Preparation: In an oven-dried round-bottom flask equipped with a condenser and magnetic stir bar, combine the halogenated 2,4-diaminopyrimidine (1.0 equivalent), the alkene (1.0 equivalent), the Frech pincer catalyst (0.0012 equivalents, 0.12 mol%), and N-ethylpiperidine (1.1 equivalents).
-
Solvent Addition: Add dry DMF.
-
Inert Atmosphere: Purge the flask with argon and maintain a positive pressure of argon throughout the reaction.
-
Reaction: Heat the reaction mixture to 140–150°C for 8–20 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated and purified by column chromatography.
Rationale for Component Selection:
-
Frech Catalyst (Pincer Complex): This type of catalyst demonstrates superior thermal stability compared to conventional palladium/phosphine systems. This robustness allows for prolonged heating with minimal catalyst decomposition, resulting in higher yields (up to 80%) and fewer impurities. The catalyst loading can also be significantly reduced (by a factor of >10) compared to conventional catalysts.
-
Conventional Heating: While slower than microwave heating, this method is readily accessible and scalable. The use of a highly stable catalyst is key to its success.
Data Presentation: A Comparative Analysis of Heck Coupling Conditions
The choice of reaction conditions can have a profound impact on the outcome of the Heck coupling with 2,4-diaminopyrimidines. The following table summarizes the results obtained under different protocols for the coupling of 2,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine with (±)-1-(1-propyl-2(1H)-phthalazinyl)-2-propen-1-one.
| Method | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | (Ph₃P)₂PdCl₂ (1.24) | N-ethylpiperidine | DMF | 140-150 | 18 h | 37 | [1] |
| Sealed Tube | (Ph₃P)₂PdCl₂ (1.24) | N-ethylpiperidine | DMF | 140-150 | 18 h | 42 | |
| Conventional | Pd(OAc)₂ (1.25) | N-ethylpiperidine | DMF | 140-150 | 18 h | 50-52 | |
| Microwave | (Ph₃P)₂PdCl₂ (0.96) | N-ethylpiperidine | DMF | 150 | 60-80 min | >80 | [1] |
| Conventional (Optimized) | Frech Catalyst (0.12) | N-ethylpiperidine | DMF | 140-150 | 16-20 h | 80 |
Troubleshooting Common Issues in the Heck Coupling of 2,4-Diaminopyrimidines
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (poisoning by substrate).2. Inefficient pre-catalyst activation.3. Insufficiently reactive halide (e.g., chloride).4. Low reaction temperature. | 1. Switch to a more robust ligand (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes).2. Use a Pd(0) source directly or ensure conditions are suitable for in situ reduction.3. Switch to the corresponding bromide or iodide.4. Increase temperature or switch to microwave heating. |
| Significant Side-Product Formation (e.g., dehalogenation, alkene isomerization) | 1. Prolonged reaction time at high temperature.2. Incorrect choice of base.3. Presence of water or oxygen. | 1. Reduce reaction time (e.g., use microwave).2. Screen different bases (e.g., organic vs. inorganic).3. Ensure anhydrous conditions and a proper inert atmosphere. |
| Difficulty in Purification | 1. Catalyst decomposition leading to palladium black.2. Formation of closely-eluting side products. | 1. Use a more stable catalyst (e.g., pincer complex).2. Optimize reaction conditions to improve selectivity (shorter time, different base/solvent). |
Conclusion: A Versatile Tool for Medicinal Chemistry
The Heck coupling reaction is a powerful method for the functionalization of the 2,4-diaminopyrimidine core. While challenges related to the electron-rich nature of the substrate exist, these can be effectively overcome through rational protocol design. The use of microwave-assisted heating provides a rapid and highly efficient route to the desired products, minimizing side reactions and simplifying purification. For applications where microwave synthesis is not feasible, the use of thermally robust pincer catalysts offers an excellent alternative for conventional heating. By understanding the underlying mechanism and potential pitfalls, researchers can confidently employ the Heck reaction as a strategic tool in the design and synthesis of next-generation 2,4-diaminopyrimidine-based therapeutics.
References
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Pearson. (2022, July 22). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
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Gangjee, A., et al. (n.d.). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. National Institutes of Health. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
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MH Chem. (2022, June 23). The Heck Reaction: Reaction mechanism and tutorial [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Al-Masum, M., & El-Sayed, T. (n.d.). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications. Retrieved from [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (No direct link available from search, but this is a seminal review.)
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Knowles, J. P., & Whiting, A. (n.d.). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. National Institutes of Health. Retrieved from [Link]
- Carretero, J. C., & Arrayás, R. G. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
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Ghosh, A., & Slanina, T. (2022, July 7). Excited-state palladium-catalysed reductive alkylation of imines: scope and mechanism. Royal Society of Chemistry. Retrieved from [Link]
- van den Berg, M., et al. (n.d.). Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation.
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Bäckvall, J.-E., & Jansson, A. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org. Retrieved from [Link]
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ResearchGate. (n.d.). N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling a. Retrieved from [Link]
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Ajalova, G. (n.d.). OBTAINING AND RESEARCH OF PALLADIUM COMPLEXES WITH 4-AMINOPIRIDINE. ResearchGate. Retrieved from [Link]
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Gangjee, A., et al. (2013, January 16). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. National Institutes of Health. Retrieved from [Link]
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SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
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D'Amato, R., et al. (n.d.). DFT-Assisted Spectroscopic Studies on the Coordination of Small Ligands to Palladium: From Isolated Ions to Nanoparticles. National Institutes of Health. Retrieved from [Link]
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Lefort, L., & de Vries, J. G. (n.d.). Monodentate phosphoramidites; versatile ligands in catalytic asymmetric intramolecular Heck reactions. Royal Society of Chemistry. Retrieved from [Link]
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Chen, D.-Y., et al. (n.d.). Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. National Center for Biotechnology Information. Retrieved from [Link]
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Gemoets, H. P. L., et al. (2016). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 6(1), 1–23. MDPI. Retrieved from [Link]
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White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
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Protsailo, L. V., & Kurmakova, E. S. (2008, April 9). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. National Center for Biotechnology Information. Retrieved from [Link]
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Hoshiya, N., et al. (n.d.). N,N-Dimethylformamide-stabilised palladium nanoparticles combined with bathophenanthroline as catalyst for transfer vinylation of alcohols from vinyl ether. Royal Society of Chemistry. Retrieved from [Link]
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Bissett, C. M., & yardımcı, T. (2020, July 8). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
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Al-Masum, M., & El-Sayed, T. (n.d.). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of (a) solvent and (b) bases on Heck reaction. Retrieved from [Link]
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ResearchGate. (2020, January 27). DFT-Assisted Spectroscopic Studies on the Coordination of Small Ligands to Palladium: From Isolated Ions to Nanoparticles. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). palladium coupling catalyst activation [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
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Sci-Hub. (n.d.). Palladium‐Catalyzed Amination of Aryl Bromides Using Temperature‐Controlled Microwave Heating. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (n.d.). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]
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PubMed Central. (n.d.). CCC pincer Ru complex-catalyzed C–H vinylation/6π-E-cyclization of aldimines for constructing 4H-pyrido[1,2-a]pyrimidines. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, July 13). Palladium-Catalyzed Enantioselective Heck Carbonylation with a Monodentate Phosphoramidite Ligand: Asymmetric Synthesis of (+)-Physostigmine, (+)-Physovenine, and (+)-Folicanthine. Retrieved from [Link]
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Application Notes and Protocols for Developing Cell-Based Assays for Fluoropyrimidine Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust cell-based assays to evaluate the efficacy and mechanisms of fluoropyrimidine derivatives. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind experimental choices, ensuring the development of self-validating and reproducible assays.
Introduction: The Enduring Importance of Fluoropyrimidines and the Role of Cell-Based Assays
Fluoropyrimidines, including the archetypal 5-fluorouracil (5-FU) and its oral prodrugs like capecitabine, are a cornerstone of chemotherapy for a wide range of solid tumors, such as colorectal, breast, and head and neck cancers.[1][2] Their primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidylate, which is essential for DNA replication and repair.[3][4] The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, leading to dTMP depletion and subsequent cytotoxicity. Additionally, fluoropyrimidine metabolites can be incorporated into RNA and DNA, further contributing to their anticancer effects.[2][5]
Despite their widespread use, the efficacy of fluoropyrimidines can be limited by both intrinsic and acquired drug resistance. Furthermore, significant inter-individual variability in drug metabolism, primarily due to genetic variations in the dihydropyrimidine dehydrogenase (DPD) gene, can lead to severe toxicity in some patients.[1][6][7] DPD is the rate-limiting enzyme in the catabolism of 5-FU, and its deficiency can result in life-threatening adverse reactions.[7]
The development of novel fluoropyrimidine derivatives aims to overcome these limitations by improving efficacy, reducing toxicity, and circumventing resistance mechanisms. Cell-based assays are indispensable tools in this endeavor, providing a physiologically relevant in vitro system to:
-
Quantify the cytotoxic and cytostatic potential of new compounds.
-
Elucidate the mechanisms of action , including effects on cell cycle progression and apoptosis.
-
Investigate the impact on drug uptake and efflux mechanisms.
-
Model and study the development of drug resistance .
This guide will provide detailed protocols for a suite of essential cell-based assays tailored for the evaluation of fluoropyrimidine derivatives.
The Fluoropyrimidine Mechanism of Action and Key Cellular Players
Understanding the molecular pathways influenced by fluoropyrimidines is critical for designing and interpreting cell-based assays. The following diagram illustrates the core mechanism of action and the key enzymes involved in both drug activation and catabolism.
Caption: Mechanism of action of 5-fluorouracil (5-FU).
Core Assays for Evaluating Fluoropyrimidine Derivatives
A multi-parametric approach is essential for a comprehensive evaluation of novel fluoropyrimidine derivatives. The following table summarizes the key assays, their principles, and the insights they provide.
| Assay Category | Specific Assay | Principle | Key Insights |
| Cytotoxicity & Viability | MTT/MTS Assay | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[8] | Quantifies the concentration-dependent inhibition of cell proliferation and viability (IC50 determination). |
| Apoptosis | Annexin V & Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic/necrotic).[5][9] | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. |
| Caspase-Glo® 3/7 Assay | A luminogenic substrate containing the DEVD sequence is cleaved by activated caspases 3 and 7, releasing a substrate for luciferase and generating a luminescent signal.[10] | Measures the activity of key executioner caspases, providing a quantitative measure of apoptosis induction. | |
| Cell Cycle | Propidium Iodide (PI) Staining & Flow Cytometry | PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[11] | Determines the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing drug-induced cell cycle arrest. |
| Drug Resistance | Generation of Resistant Cell Lines | Continuous or intermittent exposure of cancer cell lines to escalating concentrations of the fluoropyrimidine derivative.[12][13] | Creates in vitro models to study the molecular mechanisms of acquired resistance and to screen for compounds that can overcome this resistance. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific cell lines and experimental conditions.
Cell Line Selection and Culture
The choice of cell line is critical for the relevance of the study.[14][15] For fluoropyrimidine research, colorectal cancer cell lines (e.g., HCT116, HT-29, SW620) are commonly used.[12][16] It is advisable to use cell lines with well-characterized genetic backgrounds, including their p53 status, as this can influence the response to DNA-damaging agents like 5-FU.[17]
General Cell Culture Best Practices:
-
Source: Obtain cell lines from reputable cell banks (e.g., ATCC) to ensure authenticity.[15]
-
Mycoplasma Testing: Regularly test cultures for mycoplasma contamination.
-
Passage Number: Use low-passage cells for experiments to minimize genetic drift.[15]
-
Culture Conditions: Maintain cells in the recommended medium, serum concentration, and incubator conditions (37°C, 5% CO2).
Protocol: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the IC50 (half-maximal inhibitory concentration) of a compound.[8]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
Fluoropyrimidine derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well in 100 µL of medium).[18]
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluoropyrimidine derivative in culture medium. The final solvent concentration should be consistent across all wells and typically ≤0.5%.[6]
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol: Apoptosis Assessment by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][9]
Materials:
-
6-well plates or T25 flasks
-
Fluoropyrimidine derivative
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
PBS (phosphate-buffered saline)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence by the end of the experiment.
-
Treat the cells with the fluoropyrimidine derivative at the desired concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation agent like TrypLE™ or accutase.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[5]
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of ~1 x 10^6 cells/mL.[20]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[20]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X binding buffer to each tube.[20]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[20]
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This luminescent assay provides a quantitative measure of the activity of executioner caspases 3 and 7.[10]
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay, using a white-walled plate suitable for luminescence measurements.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21]
-
-
Incubation and Measurement:
Data Analysis: Subtract the average luminescence of the no-cell control from all experimental readings. The luminescence signal is directly proportional to the amount of caspase activity.
Protocol: Cell Cycle Analysis using Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of their distribution in the different phases of the cell cycle.[11]
Materials:
-
Fluoropyrimidine derivative
-
PBS
-
70% cold ethanol
-
RNase A (DNase-free)
-
Propidium Iodide staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells as described for the Annexin V/PI assay.
-
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells.
-
Wash the cells with PBS.
-
Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to fix the cells.[11]
-
Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the single-cell population to exclude doublets.
-
Generate a histogram of PI fluorescence intensity.
-
Data Interpretation: The histogram will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and a broader distribution for cells in the S phase (between 2n and 4n DNA content). A sub-G1 peak may also be visible, representing apoptotic cells with fragmented DNA.[23]
Modeling Drug Resistance: Generation of Fluoropyrimidine-Resistant Cell Lines
Developing drug-resistant cell lines is crucial for studying resistance mechanisms and for screening new compounds that can overcome this resistance.[12]
Caption: Workflow for generating drug-resistant cell lines.
Protocol for Generating a 5-FU Resistant Cell Line (Example: HT-29):
-
Determine the initial IC50: Perform an MTT assay to determine the IC50 of 5-FU in the parental HT-29 cell line.
-
Initial Exposure: Culture HT-29 cells in a medium containing a low concentration of 5-FU (e.g., 10% of the IC50).[13]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the 5-FU concentration by approximately 10-20% every 2 weeks.[13]
-
Monitoring: Continuously monitor the cells for changes in morphology and growth rate.
-
Maintenance: Once a significantly resistant population is established (e.g., tolerating 5-10 times the initial IC50), maintain the cells in a medium containing this constant concentration of 5-FU.
-
Characterization:
-
Confirm the resistant phenotype by performing an MTT assay and comparing the IC50 of the resistant line to the parental line.
-
The resistant cell line can then be used for further molecular analysis (e.g., expression of TS, DPD, or drug transporters) and for screening new compounds.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in MTT assay | Uneven cell seeding, edge effects in the plate, bubbles in wells.[24] | Ensure a homogenous cell suspension before seeding, avoid using the outer wells of the plate, be careful when pipetting to avoid bubbles.[24] |
| Low signal in Caspase-Glo® assay | Insufficient apoptosis induction, incorrect timing of the assay. | Optimize drug concentration and incubation time, perform a time-course experiment to determine peak caspase activity. |
| Poor resolution of cell cycle peaks | Cell clumping, incorrect staining, improper flow cytometer setup. | Ensure single-cell suspension before fixation, optimize PI and RNase concentrations, properly set up the flow cytometer to exclude doublets. |
| Failure to establish a resistant cell line | Drug concentration is too high initially, cells are not given enough time to adapt. | Start with a very low drug concentration and increase the dose more gradually.[25] |
Conclusion
The suite of cell-based assays described in this guide provides a robust framework for the preclinical evaluation of novel fluoropyrimidine derivatives. By employing a multi-parametric approach that assesses cytotoxicity, apoptosis, and cell cycle effects, researchers can gain a comprehensive understanding of a compound's efficacy and mechanism of action. Furthermore, the development of drug-resistant cell lines offers a powerful tool to investigate and overcome the challenge of chemoresistance. Adherence to these detailed protocols and a thorough understanding of the underlying scientific principles will enable the generation of high-quality, reproducible data, ultimately accelerating the development of more effective cancer therapies.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Genomics Education Programme. (2020). Fluoropyrimidine-based chemotherapies. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
Montazeri, M., et al. (2019). Establishment and Characterization of 5-Fluorouracil-Resistant Human Colorectal Cancer Stem-Like Cells: Tumor Dynamics under Selection Pressure. Cancers, 11(4), 527. Retrieved from [Link]
-
Thayyullathil, F., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (81), e50584. Retrieved from [Link]
-
Wlodkowic, D., et al. (2011). Flow cytometry-based apoptosis detection. Methods in Molecular Biology, 740, 3-16. Retrieved from [Link]
-
Aschele, C., et al. (2002). Thymidylate Synthase expression as a predictor of clinical response to fluoropyrimidine-based chemotherapy in advanced colorectal cancer. Cancer Treatment Reviews, 28(3), 145-157. Retrieved from [Link]
-
Baskin, F., et al. (1980). Isolation of fluoropyrimidine-resistant murine leukemic cell lines by one-step mutation and selection. Journal of the National Cancer Institute, 64(5), 1135-1141. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of 5-FU for colon cancer cells. Retrieved from [Link]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
-
Thorn, C. F., et al. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 21(4), 237–242. Retrieved from [Link]
-
ResearchGate. (2016). How do I establish 5-FU resistant CRC cell lines?. Retrieved from [Link]
-
Ogawa, Y., et al. (1998). 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins. British journal of cancer, 78(8), 987–993. Retrieved from [Link]
-
Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]
-
Liu, W., et al. (2014). Overcoming 5-Fu Resistance of Colon Cells through Inhibition of Glut1 by the Specific Inhibitor WZB117. Asian Pacific Journal of Cancer Prevention, 15(17), 7037-7041. Retrieved from [Link]
-
Spandidos Publications. (2014). Colon cancer cells treated with 5‑fluorouracil exhibit changes in polylactosamine‑type N‑glycans. Retrieved from [Link]
-
faCellitate. (2023). How to choose the right cell line for your experiments. Retrieved from [Link]
-
SciSpace. (n.d.). Cellular response to 5-fluorouracil (5-FU) in 5-FU-resistant colon cancer cell lines during treatment and recovery. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
ResearchGate. (2022). Can anybody please tell me how to read and understand the data from flow cytometry ? If it is a Apoptosis assay?. Retrieved from [Link]
-
Medscape. (2025). Fluorouracil Toxicity and DPYD. Retrieved from [Link]
-
CancerNetwork. (2001). Clinical Implications of Dihydropyrimidine Dehydrogenase on 5-FU Pharmacology. Retrieved from [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]
-
Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
Promega Connections. (2014). Improving Cancer Drug Screening with 3D Cell Culture. Retrieved from [Link]
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- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
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- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing side reactions in fluoropyrimidine synthesis
A-Z Troubleshooting Guide for Preventing Side Reactions
Welcome to the technical support center for fluoropyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of fluoropyrimidine-based compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic routes effectively.
Fluoropyrimidines are a cornerstone of chemotherapy, but their synthesis is often plagued by side reactions that can significantly impact yield, purity, and scalability.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common challenges encountered in the lab.
I. Glycosylation & Anomer Control
The formation of the N-glycosidic bond is a critical step in the synthesis of fluoropyrimidine nucleosides.[2] However, it is often accompanied by challenges in controlling stereoselectivity, leading to the formation of undesired anomers.
FAQ: I am observing a mixture of α and β anomers in my glycosylation reaction. How can I improve the stereoselectivity for the desired β-anomer?
Root Cause Analysis:
The formation of α-anomers alongside the biologically active β-anomers is a common issue in nucleoside synthesis. This typically arises from the reaction proceeding through a non-stereospecific mechanism or the isomerization of the desired β-anomer under the reaction conditions. The choice of glycosylation method, solvent, and catalyst plays a pivotal role in directing the stereochemical outcome.
Troubleshooting Strategies:
-
Leverage Neighboring Group Participation: The use of a 2'-O-acyl protecting group (e.g., benzoyl or acetyl) on the sugar moiety is a classic and highly effective strategy. The 2'-O-acyl group can participate in the reaction, forming a cyclic intermediate that blocks the α-face of the ribose ring, thereby directing the incoming nucleobase to the β-face.
-
Optimize Your Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical. Stronger Lewis acids can sometimes lead to anomerization. Experiment with milder Lewis acids (e.g., TMSOTf, SnCl₄) and optimize the molar equivalents used.
-
Solvent Selection: The polarity and coordinating ability of the solvent can influence the reaction mechanism.[3] Non-polar, non-coordinating solvents like dichloromethane or dichloroethane are often preferred as they can stabilize the key intermediates that favor β-anomer formation. In contrast, more polar or coordinating solvents might facilitate anomerization.[3]
Experimental Protocol: Stereoselective Glycosylation using a 2'-O-Benzoyl Protecting Group
-
Preparation of the Glycosyl Donor: Ensure your sugar starting material (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) is pure and dry.
-
Silylation of 5-Fluorouracil: In an inert atmosphere (e.g., under argon), suspend 5-fluorouracil in a suitable solvent like hexamethyldisilazane (HMDS) and add a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear, indicating the formation of the silylated derivative. Remove excess HMDS under vacuum.
-
Glycosylation Reaction: Dissolve the silylated 5-fluorouracil and the glycosyl donor in anhydrous dichloroethane. Cool the solution to 0°C. Add the Lewis acid (e.g., TMSOTf) dropwise.
-
Monitoring and Quenching: Monitor the reaction progress by TLC or HPLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired β-anomer.
Caption: Troubleshooting Deprotection Reactions.
III. Hydrolytic Stability of the N-Glycosidic Bond
The N-glycosidic bond, while crucial for the structure of nucleosides, can be susceptible to hydrolysis, particularly under acidic conditions. [4][5][6][7][8]This can lead to the loss of the sugar moiety and the formation of 5-fluorouracil as a major impurity.
FAQ: My final product is contaminated with 5-fluorouracil. I suspect hydrolysis of the N-glycosidic bond. How can I prevent this?
Root Cause Analysis:
Acid-catalyzed hydrolysis of the N-glycosidic bond is a common degradation pathway. [4][6]The purine N-glycosidic bonds are generally more labile to acid hydrolysis than their pyrimidine counterparts. [4]However, prolonged exposure to acidic conditions during reaction work-up or purification can still lead to significant cleavage of the bond in fluoropyrimidine nucleosides.
Preventative Measures:
-
Maintain Neutral pH: Whenever possible, maintain the pH of your reaction and work-up steps at or near neutral. If an acidic step is necessary, minimize the exposure time and temperature.
-
Careful Purification: During chromatographic purification, avoid using highly acidic mobile phases for extended periods. If acidic modifiers are required for good separation, consider neutralizing the product fractions immediately after collection.
-
Buffer Your Solutions: In aqueous solutions, use appropriate buffers to maintain a stable pH.
Experimental Protocol: pH-Controlled Work-up
-
Quenching: After the reaction is complete, quench with a mild base such as a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.
-
Extraction: Extract the product with a suitable organic solvent.
-
Washing: Wash the combined organic layers with brine to remove any remaining aqueous components.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature.
IV. Control of Diastereomers
For fluoropyrimidine derivatives with multiple chiral centers, the formation of diastereomers is a significant challenge. [9][10][11][12]Controlling the stereochemistry at each new chiral center is essential for obtaining the desired biologically active isomer.
FAQ: My reaction is producing a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?
Root Cause Analysis:
The formation of diastereomers occurs when a reaction creates a new chiral center in a molecule that already contains at least one other chiral center. [9]The relative energies of the transition states leading to the different diastereomers determine the product ratio. Factors such as steric hindrance, solvent effects, and the nature of the reagents can influence these transition state energies.
Strategies for Improving Diastereoselectivity:
-
Chiral Auxiliaries: Employ a chiral auxiliary that can direct the stereochemical outcome of the reaction. The auxiliary is later removed to yield the desired enantiomerically enriched product.
-
Substrate Control: The existing stereocenters in the starting material can influence the stereochemistry of the newly formed center. Choose starting materials with appropriate stereochemistry to favor the formation of the desired diastereomer.
-
Reagent Control: Use stereoselective reagents that can differentiate between the prochiral faces of the substrate.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The choice of solvent can impact the conformation of the substrate and the transition state, thereby influencing the diastereomeric ratio. [13] * Catalyst: In catalytic reactions, the catalyst itself can be a source of chirality and can induce high levels of diastereoselectivity.
-
Purification of Diastereomers:
If the formation of diastereomers cannot be completely avoided, efficient purification is necessary. [14][15][16][17]
-
Chromatography: Techniques like flash chromatography or preparative HPLC are often effective for separating diastereomers. [15]Chiral chromatography can also be employed.
-
Crystallization: Diastereomers often have different solubilities, which can be exploited for separation by fractional crystallization.
References
-
Current Chemistry Letters. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC - NIH. [Link]
-
Formation of Diastereomers - Stereochemical and Conformational Isomerism | Organic Chemistry. Pharmacy 180. [Link]
-
(PDF) Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ResearchGate. [Link]
-
The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI. [Link]
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Hydrolysis of N-Glycosidic Bonds. [Link]
-
Hydrolysis of Nucleosides Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides. PubMed Central. [Link]
-
2.5: N-glycosidic Bonds. Chemistry LibreTexts. [Link]
-
Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. PMC - NIH. [Link]
-
Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells. PMC - NIH. [Link]
-
(PDF) Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. ResearchGate. [Link]
-
Synthesis of Diastereomers of 1,3-cis-25-Dihydroxy-19-norvitamin D3. PubMed. [Link]
-
Picking the best purification method for your API can be a tricky challenge. [Link]
-
Purification of APIs. ZEOCHEM. [Link]
-
Virus Purification Strategies. Bio-Rad. [Link]
-
API Purification. Zamann Pharma Support GmbH. [Link]
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- 10. Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2,4-diamino-5-fluoropyrimidine Derivatives
For researchers, medicinal chemists, and drug development professionals, the 2,4-diaminopyrimidine scaffold represents a cornerstone in the design of targeted therapies. The strategic introduction of a fluorine atom at the 5-position modulates the electronic properties of the ring, often enhancing binding affinity and metabolic stability. This guide provides an in-depth comparison of 2,4-diamino-5-fluoropyrimidine derivatives, elucidating the critical relationships between their chemical structure and biological activity. We will delve into their primary mechanisms of action, supported by experimental data, and provide a detailed protocol for a key biological assay.
The 2,4-Diaminopyrimidine Core: A Privileged Scaffold
The 2,4-diaminopyrimidine moiety is a bioisostere of the pteridine ring found in folic acid. This structural mimicry allows these compounds to competitively inhibit enzymes that utilize folate as a substrate, most notably dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of nucleotides and some amino acids, making it an attractive target for antimicrobial and anticancer agents. The 2- and 4-amino groups are essential for forming key hydrogen bonds within the active site of DHFR, anchoring the inhibitor.
The introduction of a fluorine atom at the 5-position significantly impacts the molecule's properties. Fluorine's high electronegativity can alter the pKa of the pyrimidine ring, influencing its ionization state and interaction with the target enzyme. Furthermore, the C-F bond is metabolically stable, often improving the pharmacokinetic profile of the drug candidate.
Mechanism of Action: Beyond DHFR Inhibition
While DHFR is a primary target, the biological activity of 2,4-diamino-5-fluoropyrimidine derivatives is not limited to its inhibition. Similar to the well-known anticancer drug 5-fluorouracil (5-FU), these compounds can be intracellularly converted into various active metabolites. These metabolites can then interfere with essential cellular processes in several ways[1][2][3][4]:
-
Inhibition of Thymidylate Synthase (TS): One of the key metabolites, fluorodeoxyuridine monophosphate (FdUMP), can form a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), a crucial precursor for DNA synthesis and repair[5].
-
Incorporation into RNA and DNA: Fluorinated pyrimidine analogs can be converted to the triphosphate form (FdUTP and FUTP) and subsequently incorporated into DNA and RNA, respectively. This incorporation can disrupt DNA replication and repair processes and interfere with RNA processing and function[1][2][3].
More recently, derivatives of the 2,4-diaminopyrimidine scaffold have been identified as potent inhibitors of various protein kinases, expanding their therapeutic potential into areas such as cancer immunotherapy and neurodegenerative diseases[6][7].
Structure-Activity Relationship (SAR): A Detailed Analysis
The biological activity of 2,4-diamino-5-fluoropyrimidine derivatives can be finely tuned by modifying the substituents at various positions on the pyrimidine ring.
The Crucial Role of the 5-Position
The substituent at the 5-position plays a pivotal role in determining the potency and selectivity of these compounds. The fluorine atom itself is a key feature, but additional substitutions at this position can lead to significant changes in activity. For instance, in a series of 2,4-diamino-5-(2'-arylpropargyl)pyrimidine inhibitors of Candida albicans DHFR, expanding the scaffold to include a biphenyl series at the 5-position led to a significant increase in enzyme inhibition[8].
Impact of Substitutions at the 6-Position
Modifications at the 6-position of the pyrimidine ring can also have a profound effect on biological activity. Studies on 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives as anti-tubercular agents have shown that the introduction of certain side chains can enhance the activity against Mycobacterium tuberculosis DHFR (mt-DHFR)[9][10][11]. The rationale behind these modifications is often to occupy specific pockets within the enzyme's active site, thereby increasing binding affinity and selectivity.
Influence of Substitutions on the Amino Groups
While the 2- and 4-amino groups are critical for the primary interactions with the target enzyme, their substitution can modulate the compound's properties. However, extensive substitution is often detrimental to activity as it can disrupt the essential hydrogen bonding network.
Comparative Analysis of 2,4-Diamino-5-Fluoropyrimidine Derivatives
To illustrate the structure-activity relationships, the following table summarizes the biological activity of a selection of 2,4-diamino-5-fluoropyrimidine and related derivatives against various targets.
| Compound ID | Structure | Target | IC50 / Ki / MIC | Reference |
| P218 | 2,4-diamino-5-(3',4',5'-trimethoxybenzyl)pyrimidine (Trimethoprim analogue) | M. avium DHFR | IC50: 4.3 nM | [12] |
| Compound 28 | 2,4-diamino-5-(meta-biphenylpropargyl)pyrimidine | C. albicans DHFR | IC50: 17 nM | [8] |
| Compound 7i | A 2,4-diamino-5-methyleneaminopyrimidine derivative | HCT116 cells | IC50: 4.93 µM | [13] |
| Compound 19k | A 2,4-diaminopyrimidine derivative | pan-TRK | Potent inhibitor | [14] |
| Compound 21 | A macrocyclic 2,4-diaminopyrimidine derivative | HPK1 | IC50: 1.0 nM | [7] |
| BW301U | 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine | Mammalian DHFR | Potent inhibitor | [15] |
Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
The following is a detailed, step-by-step methodology for a typical DHFR inhibition assay, a crucial experiment for evaluating the potency of 2,4-diamino-5-fluoropyrimidine derivatives.
Principle
The DHFR enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The presence of an inhibitor will slow down this reaction, and the rate of inhibition can be quantified to determine the IC50 value of the compound.
Materials
-
Purified DHFR enzyme (from the target organism)
-
Dihydrofolate (DHF)
-
NADPH
-
Test compounds (2,4-diamino-5-fluoropyrimidine derivatives)
-
Reference inhibitor (e.g., Methotrexate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of DHF in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Dissolve the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute these stock solutions in the assay buffer to the desired concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Test compound or reference inhibitor at various concentrations (typically in duplicate or triplicate). For control wells, add the same volume of the vehicle (e.g., DMSO).
-
DHFR enzyme solution.
-
-
Mix the contents of the wells gently and incubate for a pre-determined time at a specific temperature (e.g., 10-15 minutes at 25°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
To initiate the enzymatic reaction, add the NADPH solution to each well.
-
Immediately after adding NADPH, add the DHF solution to each well.
-
-
Data Acquisition:
-
Place the microplate in the microplate reader and immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 20 seconds for 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change of absorbance) for each reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the SAR Landscape and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Key structural features of 2,4-diamino-5-fluoropyrimidines influencing biological activity.
Caption: Step-by-step workflow of a typical DHFR inhibition assay.
Conclusion
The 2,4-diamino-5-fluoropyrimidine scaffold is a versatile platform for the development of potent and selective inhibitors of various enzymes. A thorough understanding of the structure-activity relationships is paramount for the rational design of new drug candidates with improved efficacy and pharmacokinetic properties. The strategic placement of a fluorine atom at the 5-position, coupled with judicious modifications at other positions of the pyrimidine ring, allows for the fine-tuning of biological activity. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
-
Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. ResearchGate. [Link]
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Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. PubMed Central. [Link]
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Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. ScienceDirect. [Link]
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Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing. [Link]
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. ResearchGate. [Link]
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Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. PubMed. [Link]
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Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. [Link]
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In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Inhibitors of Candida albicans. PubMed Central. [Link]
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Synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives 10a-q and 11a-q. ResearchGate. [Link]
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Fluoropyrimidine Pathway, Pharmacodynamics. ClinPGx. [Link]
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Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). [Link]
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PharmGKB summary: fluoropyrimidine pathways. PubMed Central. [Link]
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Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. ACS Publications. [Link]
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Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. [Link]
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IC 50 value for different inhibitors of DHFR. ResearchGate. [Link]
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
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Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. NIH. [Link]
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5-Fluorouracil: mechanisms of action and clinical strategies. Scilit. [Link]
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Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed. [Link]
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5-Fluorouracil mechanism of action. The 5-fluorouracil structure is... ResearchGate. [Link]
-
The Structure and Competitive Substrate Inhibition of Dihydrofolate Reductase from Enterococcus faecalis Reveal Restrictions to Cofactor Docking. PubMed Central. [Link]
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Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. NIH. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
